molecular formula C15H25NO3 B1310257 3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate CAS No. 64431-70-5

3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate

Cat. No.: B1310257
CAS No.: 64431-70-5
M. Wt: 267.36 g/mol
InChI Key: IPCMWVOBEOLDAO-UHFFFAOYSA-N
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Description

3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C15H25NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate typically involves the esterification of 3,7-dimethyloct-6-en-1-ol with 5-oxopyrrolidine-2-carboxylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which then interacts with biological targets to exert its effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyloct-6-en-1-yl 5-oxopyrrolidine-2-carboxylate is unique due to its combination of a pyrrolidine ring and an ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,7-dimethyloct-6-enyl 5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-11(2)5-4-6-12(3)9-10-19-15(18)13-7-8-14(17)16-13/h5,12-13H,4,6-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCMWVOBEOLDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60983002
Record name 3,7-Dimethyloct-6-en-1-yl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64431-70-5
Record name 5-Oxoproline 3,7-dimethyl-6-octen-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64431-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethyloct-6-enyl 5-oxo-DL-prolinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064431705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethyloct-6-en-1-yl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyloct-6-enyl 5-oxo-DL-prolinate
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